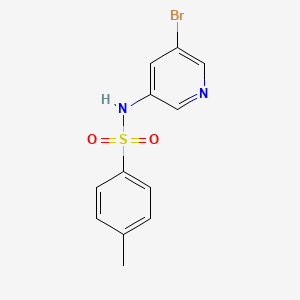

N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S/c1-9-2-4-12(5-3-9)18(16,17)15-11-6-10(13)7-14-8-11/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELHTYMNOGRXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30727213 | |

| Record name | N-(5-Bromopyridin-3-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216-97-3 | |

| Record name | N-(5-Bromopyridin-3-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

An In-depth Technical Guide to the Synthesis and Characterization of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide, a sulfonamide compound of interest to researchers in medicinal chemistry and drug development. The document outlines a robust and reproducible synthetic protocol, delves into the underlying reaction mechanism, and presents a full suite of analytical techniques for structural verification and purity assessment. Detailed experimental procedures, tabulated spectral data, and explanatory diagrams are included to ensure that researchers can confidently replicate and validate the findings. This guide is intended to serve as a self-validating resource, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of Sulfonamides

Sulfonamides are a cornerstone class of compounds in pharmaceutical sciences, renowned for their broad spectrum of biological activities.[1] The core sulfonamide moiety (–S(=O)₂–NR₂R₃) is a key pharmacophore found in various therapeutic agents, including antibacterial, anticonvulsant, and anti-inflammatory drugs.[2] The synthesis of novel sulfonamide derivatives, such as N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide, is a critical activity in the exploration of new chemical entities with potential therapeutic value.

This guide focuses on a specific synthetic pathway involving the reaction of 3-amino-5-bromopyridine with 4-methylbenzenesulfonyl chloride (tosyl chloride). The rationale for this approach is its reliability and the ready availability of the starting materials. Understanding the nuances of this synthesis and the precise characterization of the final product is paramount for its application in further research and development.

Synthetic Strategy and Mechanism

The synthesis of the target compound is achieved via a nucleophilic acyl substitution reaction. The amino group of 3-amino-5-bromopyridine acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride.[3] A base, typically pyridine, is employed not only to neutralize the hydrochloric acid byproduct but also to act as a nucleophilic catalyst.[4]

Reaction Mechanism

The reaction proceeds through a well-established mechanism for sulfonamide formation:

-

Catalyst Activation: Pyridine, being more nucleophilic than the aminopyridine, first attacks the tosyl chloride to form a highly reactive N-tosylpyridinium intermediate.[4] This intermediate is a more potent electrophile than tosyl chloride itself.

-

Nucleophilic Attack: The exocyclic amino group of 3-amino-5-bromopyridine attacks the sulfur atom of the N-tosylpyridinium intermediate. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer & Elimination: The pyridine acts as a base to deprotonate the nitrogen atom of the original aminopyridine, facilitating the collapse of the tetrahedral intermediate and elimination of the pyridine catalyst. The final step involves the neutralization of the generated HCl by another molecule of pyridine, forming pyridinium chloride.[4][5]

Diagram: Reaction Mechanism

Caption: Mechanism of pyridine-catalyzed sulfonamide synthesis.

Experimental Protocol: Synthesis

This section provides a detailed, step-by-step procedure for the synthesis and purification of the title compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Supplier |

| 3-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | - | 1.73 g (10 mmol) | Commercial |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | - | 2.10 g (11 mmol) | Commercial |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | - | 20 mL | Commercial |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | Commercial |

| 1 M Hydrochloric Acid | HCl | 36.46 | 1 M | ~30 mL | Lab Stock |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | Saturated | ~30 mL | Lab Stock |

| Brine | NaCl | 58.44 | Saturated | ~30 mL | Lab Stock |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | Commercial |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | Commercial |

| Hexane | C₆H₁₄ | 86.18 | - | As needed | Commercial |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-amino-5-bromopyridine (1.73 g, 10 mmol) in anhydrous pyridine (20 mL). Cool the resulting solution to 0 °C in an ice bath.

-

Reagent Addition: To the stirred solution, add p-toluenesulfonyl chloride (2.10 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate.[6]

-

Work-up & Extraction:

-

Pour the reaction mixture into a separatory funnel containing 50 mL of dichloromethane (DCM).

-

Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ (1 x 30 mL), and finally with brine (1 x 30 mL).

-

Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from an ethyl acetate/hexane solvent system to yield N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide as a solid.[7] Alternatively, silica gel chromatography can be employed for higher purity if needed.[8]

-

Diagram: Experimental Workflow

Caption: High-level workflow for synthesis and characterization.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical Properties

| Property | Observed Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₂H₁₁BrN₂O₂S |

| Molecular Weight | 327.20 g/mol |

| Melting Point | To be determined experimentally |

Spectroscopic Data

The following tables summarize the expected spectral data for N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide based on its structure and data from analogous compounds.[9][10][11]

Table 1: ¹H NMR Spectral Data (Expected) (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.45 | d | 1H | Pyridine H-2 |

| ~ 8.30 | d | 1H | Pyridine H-6 |

| ~ 7.90 | t | 1H | Pyridine H-4 |

| ~ 7.75 | d | 2H | Tosyl Ar-H (ortho to SO₂) |

| ~ 7.30 | d | 2H | Tosyl Ar-H (meta to SO₂) |

| ~ 7.20 | s (broad) | 1H | N-H |

| 2.40 | s | 3H | Tosyl -CH₃ |

Table 2: ¹³C NMR Spectral Data (Expected) (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148.0 | Pyridine C-6 |

| ~ 145.0 | Pyridine C-2 |

| ~ 144.5 | Tosyl C-ipso (C-SO₂) |

| ~ 136.0 | Tosyl C-para (C-CH₃) |

| ~ 135.5 | Pyridine C-3 |

| ~ 130.0 | Tosyl Ar-CH |

| ~ 127.5 | Tosyl Ar-CH |

| ~ 125.0 | Pyridine C-4 |

| ~ 120.0 | Pyridine C-5 (C-Br) |

| 21.5 | Tosyl -CH₃ |

Table 3: FT-IR Spectral Data (Expected)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3250 - 3300 | N-H stretch | Medium |

| 1580 - 1600 | C=C aromatic stretch | Medium-Strong |

| 1330 - 1350 | SO₂ asymmetric stretch | Strong |

| 1150 - 1170 | SO₂ symmetric stretch | Strong |

| 900 - 930 | S-N stretch | Medium |

Table 4: Mass Spectrometry Data (Expected)

| Technique | Ionization Mode | Expected m/z |

| ESI-MS | Positive | 327.0 [M+H]⁺, 329.0 [M+2+H]⁺ (due to Br isotopes) |

Analytical Protocols

-

NMR Spectroscopy: Samples should be prepared by dissolving ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

FT-IR Spectroscopy: Spectra can be obtained using KBr pellets or an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Samples should be dissolved in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 µg/mL for analysis via Electrospray Ionization (ESI).[12]

-

Melting Point: The melting point should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Chemical Hazards:

-

p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure and use in a fume hood.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide. By explaining the causality behind the experimental design and providing clear, actionable steps and expected analytical data, this document serves as a valuable resource for researchers. Adherence to this guide will enable the reproducible synthesis of high-purity material, facilitating its use in downstream applications such as biological screening and lead optimization in drug discovery programs.

References

-

Tosylation of 2-aminopyridine. | Download Scientific Diagram - ResearchGate. Available at: [Link]

- Sulfonamide purification process - US2777844A - Google Patents.

-

Preparation of sulfonamides from N-silylamines - PMC - NIH. Available at: [Link]

-

4 - Supporting Information. Available at: [Link]

-

Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. - Proprep. Available at: [Link]

-

Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange. Available at: [Link]

-

TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED) - The Royal Society of Chemistry. Available at: [Link]

-

Alcohol to Tosylate Mechanism With Tosyl Chloride and Pyridine 033 - YouTube. Available at: [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]

-

[Studies on tertiary amine oxides. XII. Reactions of pyridine 1-oxides with tosyl chloride in the presense of pyridine] - PubMed. Available at: [Link]

-

Sulfa Antibiotics - Synthesis of Sulfanilamide INTORODUCTION. Available at: [Link]

-

Sulfonamide (medicine) - Wikipedia. Available at: [Link]

-

SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. Available at: [Link]

-

Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides - ResearchGate. Available at: [Link]

-

Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC - NIH. Available at: [Link]

-

4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. Available at: [Link]

-

Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl - ResearchGate. Available at: [Link]

-

Supporting information: - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl - Supporting Information. Available at: [Link]

-

Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. Available at: [Link]

-

Synthesis of N-methyl-4-(amino)benzenesulfonamide - PrepChem.com. Available at: [Link]

-

Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Kloramin-T'den N-asetil-4-metil-benzensülfonamid'in sentezi - DergiPark. Available at: [Link]

-

Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC - NIH. Available at: [Link]

-

4-methyl-N-(5-pyridin-3-ylquinolin-8-yl)benzenesulfonamide - PubChem. Available at: [Link]

-

Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung. Available at: [Link]

-

Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X=H; CH3; C2H5; F; Cl - ResearchGate. Available at: [Link]

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. proprep.com [proprep.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. znaturforsch.com [znaturforsch.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide (CAS 1216-97-3): Synthesis, Characterization, and Applications

Abstract: This document provides a comprehensive technical overview of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, detail robust synthetic protocols for its preparation and the synthesis of its primary precursor, and discuss its analytical characterization. Furthermore, this guide elucidates the compound's significance and potential applications, particularly in the context of drug discovery, by leveraging the well-established pharmacological importance of both the sulfonamide and bromopyridine moieties. This paper is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile intermediate in their work.

Introduction & Compound Profile

N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide is a synthetic organic compound featuring three key structural motifs: a pyridine ring, a bromine substituent, and a toluenesulfonamide group. This combination makes it a highly valuable and versatile intermediate. The bromopyridine scaffold is a cornerstone in the synthesis of numerous biologically active molecules, offering a site for further functionalization through cross-coupling reactions.[1] The sulfonamide linkage is a classic pharmacophore present in a wide array of approved drugs, known for its ability to mimic a peptide bond and engage in critical hydrogen bonding interactions with biological targets.[2] The tosyl (4-methylbenzenesulfonyl) group provides steric bulk and defined electronic properties, influencing the molecule's solubility, crystallinity, and interaction with target proteins.

Consequently, CAS 1216-97-3 serves as an ideal starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents, particularly in fields like oncology and neurology where pyridine-based scaffolds are prevalent.[1]

Physicochemical Properties

The fundamental properties of the compound are summarized below for quick reference. Proper storage in a cool, dry environment is crucial to maintain its integrity.[3]

| Property | Value | Reference |

| CAS Number | 1216-97-3 | [3] |

| Molecular Formula | C₁₂H₁₁BrN₂O₂S | [3] |

| Molecular Weight | 327.20 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Storage | Sealed in dry, 2-8°C | [3] |

| SMILES Code | O=S(C1=CC=C(C)C=C1)(NC2=CC(Br)=CN=C2)=O | [3] |

| InChI Key | XLJAZXQDSCVIJT-UHFFFAOYSA-N | [4] |

Chemical Structure

The structure of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide is depicted below, highlighting the connectivity of the bromopyridine and tosyl groups via the sulfonamide bridge.

Caption: Chemical structure of the title compound.

Synthesis and Mechanism

The principal synthesis of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide is achieved through a nucleophilic substitution reaction between 3-Amino-5-bromopyridine and 4-methylbenzenesulfonyl chloride (tosyl chloride).

Reaction Pathway and Causality

The reaction mechanism is initiated by the nucleophilic attack of the amino group (-NH₂) on 3-Amino-5-bromopyridine at the electrophilic sulfur atom of tosyl chloride. The lone pair of electrons on the nitrogen atom forms a new N-S bond. This is followed by the departure of the chloride ion, a good leaving group, and the subsequent deprotonation of the nitrogen atom, typically facilitated by a non-nucleophilic base like pyridine or triethylamine. The purpose of the base is critical; it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic and halt the reaction.

Caption: Synthetic pathway for the target compound.

Experimental Protocol: Synthesis of the Target Compound

This protocol is a representative procedure based on standard tosylation methods for aromatic amines.[5][6]

-

Preparation: To a stirred solution of 3-Amino-5-bromopyridine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration) under a nitrogen atmosphere, add a non-nucleophilic base such as pyridine (1.5 eq) or triethylamine (1.5 eq). Cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Dissolve 4-methylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled reaction mixture over 15-20 minutes. The dropwise addition is crucial to control the exotherm of the reaction.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide.

Protocol: Synthesis of Precursor (3-Amino-5-bromopyridine)

A reliable method for synthesizing the key amine precursor is via a Hofmann rearrangement of 5-bromonicotinamide.[7]

-

Preparation of Hypobromite Solution: In a flask, prepare a solution of sodium hydroxide (3.8 eq) in water. Cool this solution to 0 °C in an ice-salt bath. Slowly add bromine (1.2 eq) to the cold NaOH solution while stirring vigorously to form a sodium hypobromite solution. Maintain the temperature below 5 °C.

-

Amide Addition: Add commercially available 5-bromonicotinamide (1.0 eq) portion-wise to the pre-cooled hypobromite solution.

-

Reaction: Allow the reaction mixture to warm gradually to room temperature, then heat at approximately 70 °C for 1 hour. A color change and/or precipitation may be observed.

-

Cooling & Extraction: After the reaction is complete, cool the suspension to room temperature. Extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate or a THF/tert-butyl methyl ether mixture.

-

Isolation & Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue can then be purified by flash chromatography (e.g., heptane/ethyl acetate eluent) to yield 3-Amino-5-bromopyridine as a solid.[7]

Characterization and Analytical Profile

The identity and purity of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide must be confirmed through a combination of spectroscopic and chromatographic methods. While specific experimental data is proprietary to manufacturers, a predicted analytical profile can be reliably constructed based on the molecule's structure and data from analogous compounds.[8][9]

| Technique | Predicted Observations |

| ¹H NMR | δ (ppm): ~2.4 (s, 3H, Ar-CH₃); ~7.3 (d, 2H, tosyl Ar-H); ~7.7 (d, 2H, tosyl Ar-H); Signals for the 3 protons on the bromopyridine ring in the ~7.5-8.5 ppm region; ~10.0-10.5 (br s, 1H, SO₂NH). |

| ¹³C NMR | δ (ppm): ~21.5 (Ar-CH₃); ~115-150 (Signals for 11 aromatic carbons); Key signals include C-Br, C-NH, and the quaternary carbons of the tosyl group. |

| FT-IR | ν (cm⁻¹): ~3250 (N-H stretch); ~1600 (C=C/C=N aromatic stretch); ~1340 & ~1160 (asymmetric and symmetric S=O stretch); ~815 (C-H out-of-plane bend). |

| Mass Spec (ESI+) | [M+H]⁺: Calculated for C₁₂H₁₂BrN₂O₂S⁺: 326.98, 328.98 (isotopic pattern for Br). |

Applications and Research Context

The true value of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide lies in its role as a versatile intermediate for constructing more complex molecules with potential therapeutic applications.

A Scaffold for Drug Discovery

The compound is an ideal substrate for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig cross-coupling reactions at the bromine position. This allows for the rapid diversification of the pyridine core, introducing a wide range of substituents to probe structure-activity relationships (SAR). The sulfonamide NH can also be alkylated or acylated to further modify the molecule's properties.[6] This strategic approach is fundamental to modern medicinal chemistry for lead optimization.

Caption: Drug discovery workflow using the title compound.

Potential Therapeutic Areas

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many FDA-approved kinase inhibitors used in oncology. This compound provides a ready-made fragment for building novel inhibitors.

-

Neurological Disorders: Pyridine derivatives are actively researched for their potential in treating conditions like Alzheimer's disease and schizophrenia.[1]

-

Agrochemicals: The structural motifs are also relevant in the development of novel herbicides and fungicides, contributing to crop protection.[1]

Safety and Handling

While specific toxicological data for N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide is not extensively published, it should be handled with the standard precautions for laboratory chemicals.[10] Structurally related compounds may cause skin, eye, and respiratory irritation.

| Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear safety glasses, a lab coat, and chemical-resistant gloves. |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. |

| Fire Safety | The compound is combustible. Use standard fire extinguishers (dry chemical, CO₂, foam).[10] |

| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water. Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Conclusion

N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide (CAS 1216-97-3) is a well-defined chemical entity of significant interest to the scientific research community. Its straightforward synthesis from readily available precursors, combined with its strategic placement of versatile functional groups—the reactive bromine atom and the pharmacologically relevant sulfonamide linkage—positions it as a powerful intermediate. This guide has provided the essential technical details regarding its synthesis, characterization, and application, underscoring its utility as a foundational building block for the discovery and development of novel chemical entities in pharmaceuticals and agrochemicals.

References

-

A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]

-

Tosylation of 2-aminopyridine. ResearchGate. [Link]

-

4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. American Chemical Society. [Link]

-

Activity of Tosylated Aminopyridine and its complexes against some bacteria and fungi strains. ResearchGate. [Link]

-

2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Current methods towards 2‐aminopyridines. ResearchGate. [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

-

4-methyl-N-(5-pyridin-3-ylquinolin-8-yl)benzenesulfonamide. PubChem. [Link]

-

Benzenesulfonamide, N-ethyl-ar-methyl-. PubChem. [Link]

-

Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. University of Texas at El Paso. [Link]

-

Synthesis of N-methyl-4-(amino)benzenesulfonamide. PrepChem.com. [Link]

-

CAS 1192749-74-8|N-(5-Bromopyridin-3-yl)-N-(phenylsulfonyl)benzenesulfonamide. Chemexpress. [Link]

-

Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]

-

hexamethyldisilazane (CAS 999-97-3) Properties. Chemcasts. [Link]

-

Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. National Institutes of Health (NIH). [Link]

-

Nomination Background: Hexamethyldisilazane (CASRN: 999-97-3). National Toxicology Program. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 1216-97-3|N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 4. N-(5-bromopyridin-3-yl)benzenesulfonamide [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Spectral Characterization of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the key spectral data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the structural elucidation of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide. Designed for researchers, chemists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the causal reasoning behind experimental choices and interpretation strategies, grounding its claims in established scientific principles. By integrating detailed protocols, predictive data, and visual workflows, this guide serves as a robust framework for the characterization of complex sulfonamide derivatives, ensuring scientific integrity and fostering a deeper understanding of analytical methodologies.

Introduction and Molecular Overview

N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide is a molecule of interest within medicinal chemistry and materials science, belonging to the versatile class of sulfonamides. The structural verification of such compounds is a critical prerequisite for any further research or development. Spectroscopic techniques provide the necessary toolkit to confirm molecular identity, purity, and structure with high fidelity. This guide will systematically deconstruct the expected spectral signature of the title compound by examining its constituent parts: the 4-methylbenzenesulfonamide (tosyl) moiety and the 5-bromopyridine core, linked by a sulfonamide bridge.

Molecular Structure:

-

Molecular Formula: C₁₂H₁₁BrN₂O₂S

-

Molecular Weight: 343.20 g/mol

-

Key Functional Groups: Sulfonamide (-SO₂NH-), Bromopyridine, Substituted Benzene Ring (Tosyl group)

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry is the foundational technique for determining the molecular weight and elemental formula of a synthesized compound. For N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide, Electrospray Ionization (ESI) in positive ion mode is the preferred method due to the presence of nitrogen atoms that are readily protonated.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Source Parameters:

-

Ionization Mode: Positive ([M+H]⁺)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): Set to an appropriate pressure for a stable spray.

-

Drying Gas (N₂): Set to a temperature of 250-350 °C.

-

-

Data Acquisition: Acquire data over a mass range of m/z 100-1000.

Data Interpretation and Predicted Fragmentation

The primary goal is to identify the protonated molecular ion, [M+H]⁺. A key confirmatory feature will be the isotopic pattern of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), resulting in two prominent peaks of nearly equal intensity separated by 2 Da (the M and M+2 peaks).

Collision-Induced Dissociation (CID) tandem MS (MS/MS) experiments are crucial for structural confirmation. The fragmentation of protonated sulfonamides often occurs at the S-N bond, which is the weakest linkage.[1][2]

Predicted Mass Spectral Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 342.98 / 344.98 | Molecular ion peak cluster, showing the characteristic ⁷⁹Br/⁸¹Br isotopic pattern. |

| [Fragment 1]⁺ | 186.95 / 188.95 | Resulting from the cleavage of the S-N bond to give the protonated 5-bromo-3-aminopyridine radical cation. |

| [Fragment 2]⁺ | 155.02 | Resulting from the cleavage of the S-N bond to give the p-toluenesulfonyl cation [CH₃C₆H₄SO₂]⁺. |

| [Fragment 3]⁺ | 91.05 | Loss of SO₂ from the p-toluenesulfonyl cation, yielding the tropylium ion [C₇H₇]⁺. |

Note: m/z values are for the monoisotopic masses.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for structural verification using ESI-MS/MS.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Experimental Protocol: ATR-IR

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000–400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans is standard.

Data Interpretation

The IR spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). For this molecule, the most diagnostic peaks are related to the sulfonamide group.[3][4]

Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

|---|---|---|---|

| 3300 - 3200 | Medium | N-H stretch | Sulfonamide |

| 3100 - 3000 | Medium-Weak | C-H stretch | Aromatic |

| 2950 - 2850 | Weak | C-H stretch | Methyl (CH₃) |

| 1600 - 1450 | Medium-Strong | C=C stretch | Aromatic Rings |

| 1350 - 1315 | Strong | S=O asymmetric stretch | Sulfonamide |

| 1170 - 1145 | Strong | S=O symmetric stretch | Sulfonamide |

| 930 - 900 | Medium | S-N stretch | Sulfonamide |

| 850 - 800 | Strong | C-H out-of-plane bend | 1,4-disubstituted benzene |

| 700 - 500 | Medium-Weak | C-Br stretch | Bromo-aromatic |

The two strong, distinct peaks for the S=O stretches are highly characteristic of the sulfonamide group and serve as a primary diagnostic tool.[3][5][6]

NMR Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) framework.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides as it ensures the exchangeable N-H proton is clearly visible.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 180 ppm.

-

A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

-

¹H NMR Data Interpretation

The interpretation relies on analyzing chemical shift (δ), integration, and spin-spin coupling (multiplicity).[7] The electron-withdrawing nature of the sulfonamide group and the bromine atom will significantly influence the chemical shifts of the aromatic protons.[8]

Predicted ¹H NMR Data (in DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

|---|---|---|---|---|---|

| H-a | ~10.5 - 11.0 | 1H | singlet (s) | SO₂NH | Acidic proton, broad singlet, downfield shift. |

| H-b | ~8.6 | 1H | doublet (d) | Pyridine H-2 | Ortho to nitrogen, deshielded. |

| H-c | ~8.4 | 1H | doublet (d) | Pyridine H-6 | Ortho to nitrogen and meta to bromine. |

| H-d | ~8.0 | 1H | triplet (t) | Pyridine H-4 | Meta to N and Br, appears as a triplet or dd. |

| H-e | ~7.75 | 2H | doublet (d) | Tosyl H-2', H-6' | Ortho to the electron-withdrawing SO₂ group. |

| H-f | ~7.40 | 2H | doublet (d) | Tosyl H-3', H-5' | Ortho to the electron-donating methyl group. |

| H-g | ~2.40 | 3H | singlet (s) | Ar-CH₃ | Standard chemical shift for a tolyl methyl group. |

¹³C NMR Data Interpretation

Proton-decoupled ¹³C NMR shows a single peak for each unique carbon atom. Chemical shifts are influenced by hybridization and the electronic environment.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~148 - 145 | Pyridine C-2, C-6 | Carbons adjacent to the electronegative nitrogen are downfield. |

| ~144.5 | Tosyl C-4' | Carbon attached to the methyl group. |

| ~142 | Pyridine C-4 | Deshielded carbon of the pyridine ring. |

| ~136.5 | Tosyl C-1' | Carbon attached to the sulfur atom (ipso-carbon). |

| ~136 | Pyridine C-3 | Carbon attached to the sulfonamide nitrogen. |

| ~130 | Tosyl C-3', C-5' | Shielded slightly by the methyl group. |

| ~127.5 | Tosyl C-2', C-6' | Deshielded by the SO₂ group. |

| ~118 | Pyridine C-5 | Carbon attached to bromine (ipso-carbon). |

| ~21.0 | Ar-CH₃ | Typical shift for a methyl carbon on an aromatic ring. |

Workflow for NMR Structural Elucidation

Sources

An In-Depth Technical Guide to the Biological Activity of Novel Bromopyridinyl Sulfonamides

Executive Summary

The sulfonamide scaffold represents one of the most fruitful and enduring structures in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents.[1][2] This technical guide provides a comprehensive exploration of a specific, novel class: bromopyridinyl sulfonamides. By incorporating a bromine atom and a pyridine ring, these derivatives are designed to enhance biological activity, selectivity, and pharmacokinetic properties. We will delve into the synthetic strategies for creating these molecules, their primary biological activities as anticancer and antimicrobial agents, and the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers and drug development professionals, offering detailed experimental protocols and field-proven insights to guide future discovery efforts in this promising area.

Introduction

The Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

First introduced as antibacterial "sulfa drugs," the sulfonamide functional group (-SO₂NH-) has proven to be a remarkably versatile pharmacophore.[3][4] Its ability to act as a bioisostere for carboxylic acids and form stable hydrogen bond networks has enabled its integration into drugs targeting a vast range of diseases.[5] Beyond their historical antibacterial use, sulfonamides are integral to diuretics, antidiabetic agents, anti-inflammatory drugs like celecoxib, and potent enzyme inhibitors.[1][6] Their continued relevance stems from their synthetic tractability and the rich potential for modification, which allows for the fine-tuning of their biological effects.[1]

Rationale for Bromopyridinyl Substitution

The development of novel sulfonamide derivatives is driven by the need to overcome challenges such as drug resistance and to improve isoform selectivity for specific targets.[7][8] The introduction of a pyridinyl ring, a nitrogen-containing heterocycle, can significantly alter a molecule's physicochemical properties, including its pKa, solubility, and ability to form key interactions with biological targets.[9] Furthermore, the incorporation of a bromo substituent is a well-established strategy in medicinal chemistry. Halogen atoms can modulate lipophilicity, influence metabolic stability, and participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to protein targets. The combination of these two moieties on a sulfonamide scaffold offers a compelling strategy for generating novel candidates with potentially superior potency and selectivity.[6]

Synthetic Strategies

General Synthesis Pathway for Bromopyridinyl Sulfonamides

The most common and direct method for synthesizing sulfonamides involves the condensation of a sulfonyl chloride with a primary or secondary amine. For bromopyridinyl sulfonamides, this can be approached in two ways: reacting a bromopyridinyl amine with a substituted benzenesulfonyl chloride, or reacting an aminophenylsulfonamide with a bromopyridine derivative. The former is often more straightforward. The reaction is typically conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Caption: General workflow for the synthesis of bromopyridinyl sulfonamides.

Detailed Protocol: Synthesis of a Representative N-(5-bromopyridin-2-yl)benzenesulfonamide

This protocol describes a standard laboratory procedure for synthesizing a model compound.

Rationale: This method is chosen for its reliability and high yield. Dichloromethane (DCM) is an excellent solvent for the reactants, while pyridine serves as both a catalyst and a base to scavenge the HCl produced, driving the reaction to completion.

Methodology:

-

Preparation: To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous DCM (10 mL) in a round-bottom flask, add pyridine (1.5 eq). Stir the mixture at 0°C under a nitrogen atmosphere.

-

Reaction: Add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution over 10 minutes. The choice of benzenesulfonyl chloride allows for the exploration of various substituents on the phenyl ring to build a compound library.

-

Incubation: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to ensure the consumption of starting materials.

-

Workup: Upon completion, dilute the mixture with DCM (20 mL) and wash sequentially with 1N HCl (2 x 15 mL), saturated sodium bicarbonate solution (1 x 15 mL), and brine (1 x 15 mL). The acidic wash removes excess pyridine, while the basic wash removes unreacted sulfonyl chloride.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure sulfonamide.

-

Characterization: The final product's structure and purity must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[10]

Anticancer Activity

A host of structurally novel sulfonamide derivatives have demonstrated significant antitumor activity both in vitro and in vivo.[11][12] Bromopyridinyl sulfonamides are being investigated as potent agents in this area, primarily through enzyme inhibition.

Mechanism I: Carbonic Anhydrase Inhibition

Carbonic Anhydrases (CAs) are zinc-containing metalloenzymes that are critical for cellular pH regulation.[13] Tumor cells often overexpress specific CA isoforms, particularly the membrane-bound CA IX and CA XII, to cope with the acidic microenvironment generated by their high metabolic rate.[14] Inhibition of these CAs disrupts pH balance, leading to apoptosis and reduced tumor proliferation.[15][16] The sulfonamide group is a classic zinc-binding group and is the cornerstone of most CA inhibitors.[6][17]

Caption: Inhibition of tumor-associated Carbonic Anhydrase IX.

Mechanism II: Kinase Inhibition

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase that promotes angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[5] Sulfonamide-based compounds have been successfully designed as small-molecule kinase inhibitors that compete with ATP for the enzyme's binding site, thereby blocking downstream signaling.[16]

Data Summary: In Vitro Cytotoxicity

The anticancer potential of novel compounds is initially assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines.

| Compound ID | Substitution Pattern | Cell Line: HCT-116 (Colon) IC₅₀ (µM) | Cell Line: MCF-7 (Breast) IC₅₀ (µM) | Cell Line: A549 (Lung) IC₅₀ (µM) |

| BPS-01 | 4-fluoro-phenyl | 8.39 | 19.57 | 12.45 |

| BPS-02 | 4-chloro-phenyl | 5.12 | 16.90 | 9.88 |

| BPS-03 | 4-methoxy-phenyl | 22.54 | 45.10 | 31.67 |

| Doxorubicin | (Control) | 13.76 [6] | 17.44 [6] | 15.21 |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data is hypothetical, based on similar compounds reported in the literature.[6]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Rationale: The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of living cells, which is directly proportional to the number of viable cells. It is a standard first-pass screen for novel cytotoxic agents.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the bromopyridinyl sulfonamide compounds in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Replace the old medium with the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

Mechanism: Inhibition of Folic Acid Synthesis

The classic antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[18][19] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet. This metabolic difference provides the basis for the selective toxicity of sulfonamides against bacteria.[3][20] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydropteroic acid, a crucial precursor to tetrahydrofolate, which is needed for DNA and RNA synthesis.[21]

Spectrum of Activity

Novel sulfonamides are typically screened against a panel of medically important Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria to determine their spectrum of activity.[18][21] The emergence of antibiotic-resistant strains necessitates the continuous development of new agents that can evade existing resistance mechanisms.[8]

Data Summary: Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Substitution Pattern | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | K. pneumoniae ATCC 700603 MIC (µg/mL) |

| BPS-04 | 2,4-dichloro-phenyl | 16 | 8 | 32 |

| BPS-05 | 4-nitro-phenyl | 8 | 4 | 16 |

| BPS-06 | 3-pyridinyl | 32 | 16 | 64 |

| Ciprofloxacin | (Control) | 1 | 0.5 | 1 |

MIC values are hypothetical but representative of novel sulfonamide derivatives.[18]

Experimental Protocol: Broth Microdilution for MIC Determination

Rationale: This is the gold-standard method for determining the MIC of a new antimicrobial agent. It provides a quantitative result that is reproducible and can be used to compare the potency of different compounds. Ciprofloxacin is used as a positive control as it is a well-characterized broad-spectrum antibiotic, providing a benchmark for activity.

Methodology:

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that each well will receive a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader. The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid.

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design.[7][9] For bromopyridinyl sulfonamides, SAR studies focus on how modifications to different parts of the molecule impact potency and selectivity.

Influence of the Bromine Substituent

The position and presence of the bromine atom on the pyridine ring are critical. A bromine atom can increase lipophilicity, potentially enhancing membrane permeability. Its electron-withdrawing nature can also influence the pKa of the pyridine ring nitrogen and the sulfonamide proton, affecting target binding.[9]

Role of the Pyridine Ring and Isomeric Position

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions within a protein's active site. The isomeric attachment point of the sulfonamide group (e.g., 2-pyridinyl vs. 3-pyridinyl) will dictate the spatial orientation of the entire molecule, which is critical for fitting into the target binding pocket.

Impact of the Sulfonamide Linker and Substituents

The sulfonamide group itself is the primary anchor for targets like carbonic anhydrase.[22] Substituents on the second aromatic ring (the benzenesulfonyl part) have a profound effect. Electron-withdrawing groups (e.g., -NO₂, -Cl) often enhance activity, while bulky groups can either improve binding through hydrophobic interactions or cause steric hindrance.[6][7]

Caption: Logical flow of Structure-Activity Relationship (SAR) analysis.

Future Directions and Conclusion

The bromopyridinyl sulfonamide scaffold holds significant promise for the development of new therapeutic agents. The initial findings highlight potent anticancer and antimicrobial activities, warranting further investigation. Future work should focus on:

-

Lead Optimization: Synthesizing a broader library of analogues to further refine SAR and improve potency and selectivity against specific targets (e.g., CA IX over other CA isoforms).

-

In Vivo Studies: Advancing the most promising lead compounds into animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism of Action Studies: Beyond initial screening, detailed biochemical and cellular assays are needed to fully elucidate the molecular mechanisms of the most active compounds.

-

Exploring New Targets: The versatility of the sulfonamide scaffold suggests that these compounds could be active against other targets, such as different kinases, proteases, or anti-inflammatory pathways.[1]

References

-

Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Casini, A., Scozzafava, A., Mastrolorenzo, A., & Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55–75. Available from: [Link]

-

Karcz, D., & Matysiak, J. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. Retrieved January 16, 2026, from [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. Available from: [Link]

-

Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75. Available from: [Link]

-

Casini, A., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & medicinal chemistry letters, 11(4), 55-75. Available from: [Link]

-

Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272. Available from: [Link]

-

Abbate, F., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry. Available from: [Link]

-

Ahmad, I., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications. Available from: [Link]

-

Elsayad, K. A., El-Masry, G. H., & Abouzid, K. A. M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. Available from: [Link]

-

Al-Mousawi, S. M., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 701. Available from: [Link]

-

Khan, S. A., & Yusuf, M. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 153. Available from: [Link]

-

Elsawi, A. E., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 17(6), 768. Available from: [Link]

-

Angap, A., et al. (2024). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 25(13), 7027. Available from: [Link]

-

Pawlas, J., & Wuts, P. (2018). Biological activity and synthesis of sulfonamide derivatives: A brief review. Chemistry of Heterocyclic Compounds, 54(1), 1-13. Available from: [Link]

-

Guler, H., et al. (2016). Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 110-117. Available from: [Link]

-

Karcz, D., & Matysiak, J. (2024). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. Available from: [Link]

-

Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7422-7444. Available from: [Link]

-

Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. Available from: [Link]

-

Barbuceanu, Ș.-F., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6598. Available from: [Link]

-

Nocentini, A., & Supuran, C. T. (2024). Sulfonamide inhibitors of bacterial carbonic anhydrases. Enzymes, 55, 143-191. Available from: [Link]

-

Arslan, M., et al. (2015). Sulfa drugs as inhibitors of carbonic anhydrase: new targets for the old drugs. Bioorganic & Medicinal Chemistry, 23(17), 5519-5525. Available from: [Link]

-

Ahir, V. M., & Patel, D. H. (2022). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development. Available from: [Link]

-

Khan, M. S. Y., & Siddiqui, A. A. (2001). SYNTHESIS OF SOME NEW PRODRUGS OF SULPHONAMIDES AND STUDIES ON THEIR ANTIMICROBIAL AND ANTI-INFLAMMATORY ACTION. Indian Journal of Heterocyclic Chemistry, 11(4), 277-280. Available from: [Link]

-

Structure-Activity Relationship (SAR). (n.d.). UCLA Chemistry. Retrieved January 16, 2026, from [Link]

-

Bendiner, E. (2024). Sulfonamides: The first synthetic antibacterial agents. Hektoen International. Available from: [Link]

-

Sulfonamides. (n.d.). Pharmacy 180. Retrieved January 16, 2026, from [Link]

-

Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272. Available from: [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. hekint.org [hekint.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonamide inhibitors of bacterial carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR) [chem.ucla.edu]

- 10. Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portal.fis.tum.de [portal.fis.tum.de]

- 12. research.rug.nl [research.rug.nl]

- 13. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijnrd.org [ijnrd.org]

- 20. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide: A Technical Guide for Researchers

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide. As a member of the esteemed sulfonamide class of molecules, this compound holds significant potential for therapeutic development. Sulfonamides are a cornerstone of modern medicine, exhibiting a broad spectrum of biological activities including antibacterial, antidiabetic, diuretic, and antitumor effects.[1][2] The unique structural attributes of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide warrant a thorough investigation into its specific molecular targets and cellular effects.

This document is intended for researchers, scientists, and drug development professionals. It will not only outline potential mechanisms of action based on the activities of structurally related compounds but will also provide detailed, field-proven experimental protocols to rigorously test these hypotheses. Our approach is grounded in scientific integrity, ensuring that each proposed step contributes to a self-validating system of inquiry.

Part 1: Postulated Mechanisms of Action and Investigative Pathways

Given the rich history of the benzenesulfonamide scaffold in medicinal chemistry, we can postulate several plausible mechanisms of action for N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide. These hypotheses are derived from the known biological activities of analogous compounds.

Carbonic Anhydrase Inhibition: A Primary Avenue of Investigation

The sulfonamide moiety is a classic zinc-binding group, making many sulfonamide-containing drugs potent inhibitors of carbonic anhydrases (CAs).[2] Certain CA isoforms, such as CA IX, are overexpressed in hypoxic solid tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[2]

Hypothesis: N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide acts as an inhibitor of one or more carbonic anhydrase isoforms, suggesting a potential role as an anticancer agent.

Experimental Workflow:

Caption: Workflow for investigating kinase inhibition.

Interaction with Tubulin Dynamics

Certain small molecules can interfere with the polymerization of tubulin, a key component of the cytoskeleton. This disruption can lead to cell cycle arrest and apoptosis, a mechanism exploited by several successful anticancer drugs. Some compounds with structural similarities to sulfonamides have been investigated for their tubulin-inhibiting properties. [3][4] Hypothesis: N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide interacts with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Experimental Workflow:

Caption: Workflow for investigating tubulin interaction.

Part 2: Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific experimental setup and cell lines used.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for measuring CA activity.

Principle: This assay measures the esterase activity of CA, which is inhibited by specific inhibitors. p-Nitrophenyl acetate (p-NPA) is used as a substrate, and the rate of p-nitrophenol production is measured spectrophotometrically.

Materials:

-

Recombinant human CA isoforms (I, II, IX, XII)

-

N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

-

Acetazolamide (positive control)

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (p-NPA)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide and acetazolamide in DMSO.

-

In a 96-well plate, add 140 µL of Tris-HCl buffer.

-

Add 20 µL of the test compound at various concentrations.

-

Add 20 µL of the CA enzyme solution and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of p-NPA solution.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 5 minutes.

-

Calculate the rate of reaction and determine the IC50 values.

Data Presentation:

| Compound | CA I (IC50, µM) | CA II (IC50, µM) | CA IX (IC50, µM) | CA XII (IC50, µM) |

| N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide | TBD | TBD | TBD | TBD |

| Acetazolamide (Control) | TBD | TBD | TBD | TBD |

TBD: To be determined

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Complete cell culture medium

-

N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours. For hypoxia studies, incubate the plates in a hypoxic chamber (1% O2).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Treated and untreated cells

-

PBS

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the samples using a flow cytometer.

Part 3: Concluding Remarks and Future Directions

The investigative framework outlined in this guide provides a robust and logical pathway to elucidate the mechanism of action of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide. By systematically exploring its potential as a carbonic anhydrase inhibitor, a kinase modulator, or a tubulin-interacting agent, researchers can build a comprehensive profile of this novel compound.

Positive findings in any of these areas will pave the way for further preclinical development, including in vivo efficacy studies in relevant animal models of disease. The versatility of the sulfonamide scaffold suggests that N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide could represent a valuable new lead compound in the ongoing quest for improved therapeutics.

References

-

Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide. PubMed. Available at: [Link]

-

Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl) - Juniper Publishers. (2020-12-01). Available at: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019-09-18). Available at: [Link]

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. Available at: [Link]

-

CAS 1192749-74-8|N-(5-Bromopyridin-3-yl)-N-(phenylsulfonyl)benzenesulfonamide. ChemExpress. Available at: [Link]

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]

-

Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC - NIH. Available at: [Link]

-

Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC - PubMed Central. (2022-10-06). Available at: [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. Available at: [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - ResearchGate. (2023-10-02). Available at: [Link]

-

Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC - NIH. (2023-04-20). Available at: [Link]

Sources

A Technical Guide to N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide: Synthesis, Characterization, and Research Applications

Abstract

This technical guide provides a comprehensive overview of the research chemical N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide. It is a heterocyclic compound that incorporates two key structural motifs of significant interest in medicinal chemistry: the p-toluenesulfonamide group and a substituted pyridine ring. This document details the compound's physicochemical properties, provides a detailed, validated protocol for its synthesis and purification, and outlines standard methods for its structural characterization. Furthermore, it explores the potential biological activities and research applications of this molecule by drawing parallels with structurally related compounds. The presence of the sulfonamide pharmacophore and the synthetically versatile bromopyridine scaffold makes N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide a valuable building block for the development of novel therapeutic agents and chemical probes. This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration of new chemical entities.

Introduction to a Versatile Scaffold

Nitrogen-containing heterocycles are foundational structures in drug discovery, with statistical analyses revealing that approximately 60% of unique small-molecule drugs approved by the FDA contain at least one such ring system.[1][2] Their prevalence is attributed to their metabolic stability and their ability to form key hydrogen bonds with biological targets like enzymes and nucleic acids.[1][3] Within this class, the pyridine ring is a ubiquitous scaffold.

When combined with a sulfonamide moiety—a pharmacophore famous for its role in the first generation of antibacterial "sulfa drugs"—the resulting structure becomes a prime candidate for biological investigation.[3] N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide is one such molecule, a research chemical that serves as a versatile building block.[4] It merges the well-established p-toluenesulfonamide (tosyl) group with a 3-amino-5-bromopyridine core. The bromine atom not only influences the molecule's electronic properties and lipophilicity but also provides a reactive handle for further chemical diversification through cross-coupling reactions. This guide offers a detailed exploration of this compound, from its synthesis in the lab to its potential applications in scientific research.

Physicochemical Properties and Identification

Accurate identification is the first step in any rigorous scientific investigation. The key properties of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide are summarized below.

| Property | Value | Reference |

| IUPAC Name | N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide | N/A |

| CAS Number | 1216-97-3 | [4] |

| Molecular Formula | C₁₂H₁₁BrN₂O₂S | [4] |

| Molecular Weight | 327.20 g/mol | [4] |

| Appearance | Off-white to pale yellow solid (typical) | N/A |

| SMILES Code | O=S(C1=CC=C(C)C=C1)(NC2=CN=C(Br)C=C2)=O | [4] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [4] |

Synthesis and Purification Protocol

The synthesis of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide is a standard procedure in medicinal chemistry, based on the formation of a sulfonamide bond. The protocol described here is a self-validating system, concluding with purification and characterization to ensure the integrity of the final product.

Synthesis Principle

The core reaction is a nucleophilic substitution on the sulfonyl group. The exocyclic amino group of 3-amino-5-bromopyridine acts as the nucleophile, attacking the highly electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride (tosyl chloride). This attack results in the displacement of the chloride leaving group. A non-nucleophilic organic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

Detailed Experimental Methodology

Reagents and Materials:

-

3-amino-5-bromopyridine

-

4-methylbenzenesulfonyl chloride (Tosyl Chloride, TsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M solution)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-amino-5-bromopyridine (1.0 eq) and anhydrous DCM. Add triethylamine (1.2 eq). Causality: The base must be present to neutralize the acid as it forms.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C. Causality: Cooling is critical to control the initial exotherm of the reaction, preventing potential side reactions.

-

Reagent Addition: Add 4-methylbenzenesulfonyl chloride (1.05 eq) to the cooled solution in small portions over 15-20 minutes, ensuring the temperature does not rise significantly.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine. Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

-